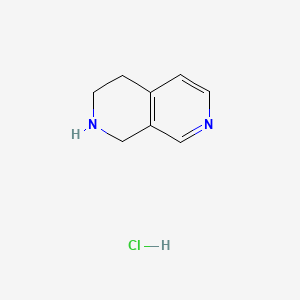

1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride

説明

特性

IUPAC Name |

1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c1-3-9-5-8-6-10-4-2-7(1)8;/h1,3,5,10H,2,4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRARFMNQYDXJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719258 | |

| Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354940-72-9 | |

| Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2,3,4-Tetrahydro-2,7-naphthyridine Hydrochloride: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a partially saturated bicyclic amine, it provides a valuable scaffold for the synthesis of complex molecules with diverse biological activities. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive core for designing targeted therapeutics. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride, with a particular focus on its role in the development of novel enzyme inhibitors.

Chemical and Physical Properties

1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride is the hydrochloride salt of the corresponding free base, 1,2,3,4-Tetrahydro-2,7-naphthyridine. The presence of the hydrochloride salt enhances the compound's stability and solubility in aqueous media, which is often advantageous for its use in biological assays and as a starting material in various chemical reactions.

Below is a table summarizing the key identification and physicochemical properties of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride and its related forms.

| Property | 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride | 1,2,3,4-Tetrahydro-2,7-naphthyridine (Free Base) | 2-Boc-1,2,3,4-Tetrahydro-2,7-naphthyridine |

| CAS Number | 1354940-72-9[1] | 108749-08-2[2] | 1373223-07-4[1] |

| Molecular Formula | C₈H₁₁ClN₂ | C₈H₁₀N₂ | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 170.64 g/mol [1] | 134.18 g/mol | 234.29 g/mol |

| Appearance | White crystalline solid.[3] | Colorless to light yellow liquid.[4] | Not specified |

| Predicted Boiling Point | Not available | 244.5 ± 30.0 °C[4] | Not available |

| Predicted Melting Point | Not available | 248-250 °C (solvent: water)[4] | Not available |

| Predicted pKa | Not available | 7.93 ± 0.20[4] | Not available |

| Storage Conditions | Store at room temperature, sealed in a dry environment.[5] | Store under inert gas (nitrogen or argon) at 2–8 °C.[4] | Not available |

It is important to note that many of the physical properties for the free base are predicted values and should be considered as estimates.

Synthesis and Salt Formation

The synthesis of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride typically involves a multi-step process, starting from the aromatic 2,7-naphthyridine precursor. A common synthetic strategy is outlined below:

-

Catalytic Hydrogenation of 2,7-Naphthyridine: The aromatic 2,7-naphthyridine is subjected to catalytic hydrogenation to selectively reduce one of the pyridine rings. This reaction is typically carried out using a noble metal catalyst, such as platinum or rhodium, under a hydrogen atmosphere.[4] The choice of catalyst, solvent, and reaction conditions is crucial to achieve the desired regioselectivity and avoid over-reduction.

-

Boc Protection of the Secondary Amine: The resulting 1,2,3,4-Tetrahydro-2,7-naphthyridine contains a secondary amine that is often protected to facilitate further chemical modifications. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose. The protection is achieved by reacting the tetrahydro-2,7-naphthyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

-

Deprotection and Hydrochloride Salt Formation: In the final step, the Boc-protected intermediate is deprotected under acidic conditions. Treatment with a solution of hydrogen chloride (HCl) in an organic solvent, such as dioxane or methanol, cleaves the Boc group and simultaneously forms the hydrochloride salt of the desired product.[3][6] The resulting 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride can then be isolated as a solid.

Caption: General synthetic workflow for 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride.

Key Applications in Drug Discovery

The 1,2,3,4-Tetrahydro-2,7-naphthyridine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can be used to derive ligands for a variety of biological targets.[7]

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors

A primary and well-documented application of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride is its use as a crucial building block in the synthesis of potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT).[3] NAMPT is a key enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD⁺) biosynthesis.[2] Cancer cells have a high metabolic rate and are particularly dependent on the NAD⁺ salvage pathway for their energy production and survival. Therefore, inhibiting NAMPT can lead to NAD⁺ depletion and subsequent cancer cell death.

The 1,2,3,4-Tetrahydro-2,7-naphthyridine core provides the necessary structural framework for the development of these biologically active molecules. Its unique chemical properties and reactivity allow for the synthesis of a diverse range of NAMPT inhibitors with varying potencies and selectivities.[3]

Caption: Role of NAMPT inhibitors in cancer cell metabolism.

Other Therapeutic Areas

The versatility of the 2,7-naphthyridine scaffold extends beyond oncology. Derivatives have shown potential in other therapeutic areas, including:

-

Central Nervous System (CNS) Disorders: Fused 2,7-naphthyridine derivatives have demonstrated promising anticonvulsant, anxiolytic, and antidepressant activities in preclinical models.[7]

-

Antimicrobial Agents: The 2,7-naphthyridine core is found in some naturally occurring alkaloids with antifungal and antimycobacterial properties.[7]

Safety and Handling

Conclusion

1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride is a valuable and versatile building block in modern drug discovery. Its utility as a key intermediate in the synthesis of potent NAMPT inhibitors highlights its importance in the development of novel cancer therapeutics. The broader potential of the 2,7-naphthyridine scaffold in CNS disorders and as antimicrobial agents further underscores its significance. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers and scientists working to develop the next generation of targeted therapies.

References

-

LookChem. (n.d.). Cas 1354940-72-9, 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1,2,3,4-tetrahydro-2,7-Naphthyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride - 97%. Retrieved from [Link]

-

PubMed. (2017). Discovery and Characterization of Novel Nonsubstrate and Substrate NAMPT Inhibitors. Retrieved from [Link]

-

PubMed. (2012). Discovery of a novel nicotinamide phosphoribosyl transferase (NAMPT) inhibitor via in silico screening. Retrieved from [Link]

-

PubMed Central. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Retrieved from [Link]

Sources

- 1. 2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine | 1373223-07-4 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc Deprotection - HCl [commonorganicchemistry.com]

- 4. 1-Boc-7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, 95%, Thermo Scientific Chemicals 1 g [thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 7. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]

1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride CAS number lookup

An In-Depth Technical Guide to 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride: A Core Scaffold for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Heterocyclic Scaffold

1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride, identified by the CAS Number 1354940-72-9 , is a heterocyclic compound of significant interest in modern medicinal chemistry.[1] As a member of the naphthyridine family—a class of fused nitrogen-containing heterocycles—this partially saturated scaffold serves as a crucial building block in the synthesis of complex, biologically active molecules.[2] Its structural rigidity, combined with the presence of nitrogen atoms that can act as hydrogen bond acceptors or donors, makes it a "privileged scaffold." This term is reserved for molecular frameworks that can bind to multiple biological targets with high affinity, rendering them invaluable in the development of novel therapeutics.[3]

This guide provides a comprehensive technical overview of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride, detailing its chemical properties, synthesis, and, most notably, its pivotal role as a synthetic intermediate for a promising class of anti-cancer agents: Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors.[2]

Physicochemical and Structural Characteristics

The fundamental properties of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1354940-72-9 | [1][4] |

| Molecular Formula | C₈H₁₁ClN₂ | [1][2] |

| Molecular Weight | 170.64 g/mol | [2][4][5] |

| Synonyms | 1,2,3,4-tetrahydro[3][6]naphthyridine hydrochloride | [1][2] |

| Appearance | White crystalline solid | [2] |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [7] |

| Purity | Typically available at ≥97% | [7] |

Note: Specific properties like melting point and solubility are not consistently reported in publicly available literature and may vary between batches and suppliers.

Synthesis of the 1,2,3,4-Tetrahydro-2,7-naphthyridine Core

The synthesis of tetrahydronaphthyridines can be achieved through several strategic routes, with the most common being the partial reduction of the fully aromatic naphthyridine parent ring. The causality behind this choice is straightforward: the aromatic precursors are often more accessible synthetically, and catalytic hydrogenation provides a reliable method for selective saturation of one of the pyridine rings.

Conceptual Synthesis Workflow

The general approach involves two key stages: the formation of the tetrahydronaphthyridine free base followed by its conversion to the stable hydrochloride salt.

Caption: General workflow for the synthesis of the target compound.

Exemplary Experimental Protocol: Catalytic Reduction

This protocol is a representative method based on established procedures for the reduction of naphthyridine systems.[8]

Objective: To synthesize 1,2,3,4-Tetrahydro-2,7-naphthyridine from 2,7-naphthyridine.

Materials:

-

2,7-Naphthyridine

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or suitable solvent)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

-

Hydrochloric acid (e.g., 2M solution in diethyl ether)

Procedure:

-

Reaction Setup: In a hydrogenation flask, dissolve 2,7-naphthyridine (1 equivalent) in ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution under an inert atmosphere.

-

Scientific Rationale: Palladium on carbon is a highly effective and reusable catalyst for the hydrogenation of aromatic rings. The carbon support provides a high surface area for the reaction.

-

-

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with hydrogen gas and then maintain a positive pressure of H₂ (e.g., 50 psi).

-

Reaction Monitoring: Agitate the mixture at room temperature. The reaction progress can be monitored by techniques such as TLC or LC-MS until the starting material is consumed. Catalytic reduction of 1,7-naphthyridine has been reported to yield a mixture of 1,2,3,4-tetrahydro and 5,6,7,8-tetrahydro isomers, which would require separation.[8]

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

-

Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with additional ethanol.

-

Trustworthiness: This step is critical for ensuring the final product is free of metal contaminants, which is a requirement for pharmaceutical intermediates.

-

-

Solvent Removal: Concentrate the filtrate in vacuo to yield the crude 1,2,3,4-Tetrahydro-2,7-naphthyridine free base. This may be purified further by column chromatography if necessary.

-

Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent like diethyl ether or dioxane. Add a solution of HCl in the same solvent dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Isolate the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Application in Drug Discovery: A Scaffold for NAMPT Inhibitors

The primary application for researchers is the use of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride as a foundational scaffold for synthesizing potent inhibitors of Nicotinamide phosphoribosyltransferase (NAMPT).[2]

The NAMPT Signaling Pathway: A Critical Target in Oncology

NAMPT is the rate-limiting enzyme in the mammalian NAD⁺ salvage pathway, which is essential for cellular metabolism.[6][9] This pathway recycles nicotinamide (NAM) back into nicotinamide adenine dinucleotide (NAD⁺), a critical coenzyme for cellular redox reactions and a substrate for enzymes involved in DNA repair and signaling, such as PARPs and sirtuins.[9][10]

Many cancer cells exhibit high metabolic rates and increased NAD⁺ turnover, making them highly dependent on the NAMPT-mediated salvage pathway for survival.[9][11] This dependency creates a therapeutic window: inhibiting NAMPT can selectively deplete NAD⁺ in tumor cells, leading to an energy crisis, disruption of DNA repair, and ultimately, cell death, while normal cells can often compensate through other NAD⁺ biosynthetic pathways.[10][11]

Caption: The NAMPT-mediated NAD+ salvage pathway and its inhibition.

Synthetic Utility and Structural Logic

The 1,2,3,4-Tetrahydro-2,7-naphthyridine scaffold provides an ideal starting point for building NAMPT inhibitors. The secondary amine in the saturated ring is a key reactive handle. It can undergo a variety of chemical transformations, such as N-acylation, N-arylation, and reductive amination, allowing for the systematic exploration of the chemical space around the core structure.[12] This versatility is crucial in drug development for optimizing potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed. Based on available safety data sheets for similar compounds, 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride should be handled with care.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

First Aid:

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13]

Conclusion

1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride is more than just a chemical intermediate; it is a key enabling tool for researchers in the field of oncology and beyond. Its defined structure and versatile reactivity make it a privileged scaffold for the synthesis of targeted therapeutics. The deep understanding of its role in the construction of NAMPT inhibitors, grounded in the critical function of the NAD⁺ salvage pathway in cancer cell survival, exemplifies the power of chemistry-driven drug discovery. As research into metabolic pathways in disease continues to expand, the demand for such well-characterized and strategically valuable building blocks will undoubtedly grow.

References

- Sigma-Aldrich. 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride.

-

Wei, Y., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Oncology. Available from: [Link]

- Patsnap Synapse. (2025). What are the new molecules for NAMPT inhibitors?

- National Institutes of Health (NIH). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress.

- National Institutes of Health (NIH). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens.

- Fisher Scientific. SAFETY DATA SHEET.

- Benchchem. 1,2,3,4-Tetrahydro-2,7-naphthyridine.

- National Institutes of Health (NIH). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development.

- Lookchem. Cas 1354940-72-9, 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride.

- PubChem. 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride.

- Moldb. 1354940-72-9 | 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride.

- ResearchGate. An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine.

- Aladdin Scientific. 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride - 97%.

- Sigma-Aldrich. 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride.

Sources

- 1. abmole.com [abmole.com]

- 2. lookchem.com [lookchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 1354940-72-9 | 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride - Moldb [moldb.com]

- 5. 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride | C8H11ClN2 | CID 66570664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 8. researchgate.net [researchgate.net]

- 9. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]

- 10. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,2,3,4-Tetrahydro-2,7-naphthyridine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride (CAS No: 1354940-72-9), a pivotal heterocyclic building block in contemporary medicinal chemistry. The document delves into the compound's chemical structure, physicochemical properties, and its critical role as a synthetic intermediate. Particular emphasis is placed on its application in the development of potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, a promising class of therapeutics for oncology and inflammatory diseases. While detailed experimental data for this specific compound is not widely published, this guide synthesizes available information and provides expert insights into its synthesis, characterization, and safe handling, grounded in the broader context of naphthyridine chemistry.

Introduction: The Significance of the 2,7-Naphthyridine Scaffold

The 2,7-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, is a privileged scaffold in drug discovery.[1] Derivatives of 2,7-naphthyridine have demonstrated a wide spectrum of pharmacological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1][2] The arrangement of the nitrogen atoms within the bicyclic structure provides unique hydrogen bonding capabilities and electronic properties, making it an attractive moiety for designing molecules that can effectively interact with biological targets.[1]

The partially saturated derivative, 1,2,3,4-Tetrahydro-2,7-naphthyridine, introduces a three-dimensional character to the otherwise planar naphthyridine structure. This non-aromatic, flexible component is crucial for achieving specific and high-affinity interactions with the active sites of enzymes and receptors.[3] The hydrochloride salt form of this compound enhances its stability and solubility, making it a more convenient intermediate for use in pharmaceutical synthesis.[2]

Chemical and Physical Properties

1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride is a white to off-white crystalline solid.[2] Its fundamental chemical properties are summarized in the table below. It is important to note that while predicted properties for the free base are available, experimentally determined data for the hydrochloride salt, such as a precise melting point and solubility, are not consistently reported in publicly available literature.[2][4]

| Property | Value | Source(s) |

| CAS Number | 1354940-72-9 | [5] |

| Molecular Formula | C₈H₁₁ClN₂ | [5] |

| Molecular Weight | 170.64 g/mol | [5] |

| IUPAC Name | 1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride | [6] |

| Appearance | White crystalline solid | [2] |

| Storage Conditions | 2-8°C, under inert gas (e.g., Argon) | [5] |

Note: Some properties like melting point and boiling point are often listed as "N/A" for the hydrochloride salt in commercial catalogs. The predicted melting point for the free base, 1,2,3,4-tetrahydro-2,7-naphthyridine (CAS: 108749-08-2), is 248-250 °C.[4]

Synthesis and Purification

Conceptual Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the reduction of the aromatic system followed by salt formation.

Caption: General synthetic workflow for 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride.

Representative Experimental Protocol (Catalytic Hydrogenation)

The following is a representative, non-validated protocol based on general procedures for similar hydrogenations. Researchers must optimize these conditions for safety and efficiency.

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2,7-naphthyridine (1 equivalent) in a suitable solvent such as ethanol, methanol, or acetic acid.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to a pressure of 50-100 psi (this may require optimization).

-

Reaction Execution: Heat the reaction mixture to a temperature between 25-60°C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: After the reaction is complete, carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydro-2,7-naphthyridine free base. This may be purified further by column chromatography if necessary.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol). Add a solution of hydrogen chloride in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Final Purification: Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to yield 1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride.

Spectroscopic Characterization

Detailed, publicly available spectra for 1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride are scarce. However, based on the chemical structure, the expected spectral characteristics can be predicted. Researchers should obtain and interpret their own analytical data for verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for both the aromatic and the saturated portions of the molecule. The aromatic protons on the pyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The protons on the tetrahydro-pyridine ring will appear in the upfield region, likely as multiplets between δ 2.5-4.5 ppm. The N-H proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (downfield, δ 120-160 ppm) and the aliphatic carbons of the saturated ring (upfield, δ 20-60 ppm).

Infrared (IR) Spectroscopy

The FT-IR spectrum is expected to display characteristic absorption bands:

-

N-H stretch: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the secondary amine.

-

C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹.

-

C=C and C=N stretching (aromatic): Absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent ion corresponding to the protonated free base [M+H]⁺ at an m/z value of approximately 135.1.

Applications in Drug Discovery: A Cornerstone for NAMPT Inhibitors

The primary and most significant application of 1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride is as a crucial building block in the synthesis of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors.[7]

The Role of NAMPT in Disease

NAMPT is a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD⁺) biosynthesis. NAD⁺ is an essential coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and cell signaling. Many cancer cells exhibit an increased reliance on the NAD⁺ salvage pathway to meet their high metabolic demands.[8] Overexpression of NAMPT is observed in various tumor types and is often associated with poor prognosis.[8] Therefore, inhibiting NAMPT is a promising therapeutic strategy to selectively deplete NAD⁺ in cancer cells, leading to metabolic crisis and apoptosis (programmed cell death).[9]

Mechanism of Action of NAMPT Inhibitors

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2013170113A1 - Nampt inhibitors - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents | MDPI [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. fishersci.com [fishersci.com]

- 8. 1354940-72-9 | 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride - Moldb [moldb.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to the 1,2,3,4-Tetrahydro-2,7-naphthyridine Scaffold and the Mechanism of Action of its Target Class: NAMPT Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the pharmacological context surrounding the 1,2,3,4-Tetrahydro-2,7-naphthyridine chemical scaffold. While this compound is primarily a synthetic intermediate, its structural motifs are integral to the development of potent enzyme inhibitors. Here, we delve into the mechanism of action of the key therapeutic targets for which this scaffold is employed, with a primary focus on Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, a promising class of anti-cancer agents.

The 1,2,3,4-Tetrahydro-2,7-naphthyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The compound 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride serves as a crucial heterocyclic building block in synthetic chemistry. Its rigid, three-dimensional structure and the specific arrangement of its nitrogen atoms make it a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, distinct biological targets. While direct pharmacological activity of the base scaffold is not its primary application, its utility lies in its role as a core structure for the synthesis of more complex, biologically active molecules.

Derivatives of the 2,7-naphthyridine core have been investigated for a range of therapeutic applications, including as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL) for cancer treatment and as potential antimicrobial agents.[1][2] A principal application for this structural class, and the focus of this guide, is in the design of inhibitors for Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in cellular metabolism.

The Therapeutic Target: Nicotinamide Phosphoribosyltransferase (NAMPT)

NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis in mammals.[3][4] This pathway recycles nicotinamide (NAM), a product of NAD+-consuming enzymes, back into NAD+.

Why Target NAMPT in Oncology?

-

Metabolic Addiction: Many cancer cells exhibit high metabolic rates and rapid proliferation, leading to an increased demand for and turnover of NAD+.[5] This makes them particularly dependent on the NAMPT-mediated salvage pathway for survival.[3]

-

Role of NAD+: NAD+ is an essential coenzyme for a multitude of cellular processes critical for cancer cell survival, including:

-

Energy Metabolism: It is a key cofactor in glycolysis and oxidative phosphorylation.

-

DNA Repair: It is the sole substrate for poly(ADP-ribose) polymerases (PARPs), enzymes essential for repairing DNA damage.

-

Cell Signaling: It is consumed by sirtuins (SIRTs), a class of deacetylases that regulate gene expression, stress responses, and metabolism.[5]

-

By inhibiting NAMPT, the supply of NAD+ can be choked off, leading to a metabolic crisis and cell death, particularly in NAD+-addicted cancer cells.[3]

Mechanism of Action: How NAMPT Inhibitors Exert Anti-Tumor Effects

The primary mechanism of action for NAMPT inhibitors is the competitive blockade of the NAMPT enzyme, which leads to a cascade of downstream cellular events culminating in cell death. The well-characterized NAMPT inhibitor FK866 (Daporinad) serves as an excellent model to understand this process.

Molecular Interaction

NAMPT inhibitors are typically designed to bind within the active site of the NAMPT homodimer, at the interface where the natural substrate, nicotinamide, binds.[3][6] They form key interactions with amino acid residues in this pocket, preventing the binding of NAM and halting the conversion to nicotinamide mononucleotide (NMN), the enzyme's product.[3][6] This direct, competitive inhibition is the initiating event in their mechanism of action.

Downstream Signaling & Cellular Consequences

Inhibition of NAMPT sets off a predictable and catastrophic chain of events for a cancer cell.

-

Rapid NAD+ Depletion: Blocking the rate-limiting step of the salvage pathway causes a rapid and severe drop in the intracellular pool of NAD+.[7]

-

Metabolic Collapse:

-

Glycolysis Inhibition: The enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a critical step in glycolysis, is NAD+-dependent. NAD+ depletion stalls this step, halting ATP production via glycolysis.[5]

-

Impaired Mitochondrial Function: NAD+ is also essential for mitochondrial respiration and ATP production.

-

-

Inhibition of NAD+-Dependent Enzymes:

-

PARP Inactivation: With no NAD+ substrate, PARP enzymes cannot repair DNA damage, leading to an accumulation of genomic instability and triggering apoptosis.

-

Sirtuin Inactivation: NAD+-dependent sirtuins, such as SIRT1, which often play pro-survival roles in cancer by deacetylating and modifying proteins like p53, become inactive. This can lead to the activation of tumor-suppressor pathways.[5]

-

-

Induction of Apoptosis: The combined effects of metabolic collapse, genomic instability, and disruption of survival signaling pathways ultimately lead to programmed cell death (apoptosis) in cancer cells.

The following diagram illustrates the central role of NAMPT and the consequences of its inhibition.

Quantitative Data: Potency of Representative NAMPT Inhibitors

The efficacy of NAMPT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), both in biochemical enzyme assays and in cell-based proliferation assays. Lower values indicate higher potency.

| Compound | Target | Assay Type | IC50 Value (nM) | Cell Line | Reference |

| FK866 (Daporinad) | NAMPT | Enzyme Assay | 0.09 - 1.60 | - | [6][8] |

| NAMPT | Cell Proliferation | 1 - 10 | Various | [6] | |

| OT-82 | NAMPT | Cell Proliferation | 2.89 | Hematopoietic | |

| AS1604498 | NAMPT | Enzyme Assay | 44 | - | |

| NAMPT | Cell Proliferation | 198 | THP-1 |

Experimental Validation: A Self-Validating Protocol System

To validate the mechanism of a novel compound developed from a scaffold like 1,2,3,4-Tetrahydro-2,7-naphthyridine, a series of linked experiments is required. This system ensures that the observed anti-proliferative effects are directly caused by on-target inhibition of NAMPT and the subsequent depletion of NAD+.

The logical workflow is as follows:

-

Biochemical Assay: Confirm the compound directly inhibits the purified NAMPT enzyme.

-

Cellular Assay: Demonstrate that the compound depletes intracellular NAD+ levels in a dose-dependent manner.

-

Phenotypic Assay: Show that NAD+ depletion correlates with a loss of cancer cell viability.

Protocol 1: In Vitro NAMPT Enzyme Inhibition Assay (Fluorometric)

This protocol describes a coupled-enzyme assay to determine a compound's inhibitory activity on purified NAMPT by measuring the fluorescent product NADH.[3]

Principle: NAMPT produces NMN. In the presence of excess NMNAT, NMN is converted to NAD+. Subsequently, in the presence of alcohol dehydrogenase (ADH) and ethanol, NAD+ is reduced to the fluorescent molecule NADH. The rate of NADH production is proportional to NAMPT activity.

Materials:

-

Purified recombinant human NAMPT enzyme

-

Assay Buffer (e.g., 50 mM HEPES pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Substrates: Nicotinamide (NAM), 5-Phosphoribosyl-1-pyrophosphate (PRPP), ATP

-

Coupling Enzymes: NMNAT, Alcohol Dehydrogenase (ADH)

-

Ethanol

-

Test Inhibitor (dissolved in DMSO)

-

384-well black microplates

-

Fluorometric microplate reader (Excitation: ~340 nm, Emission: ~460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor in 100% DMSO.

-

Create a serial dilution of the inhibitor in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

-

Prepare substrate mix containing NAM, PRPP, and ATP in Assay Buffer.

-

Prepare a coupling enzyme mix containing NMNAT, ADH, and ethanol in Assay Buffer.

-

-

Assay Setup (in a 384-well plate):

-

Add 5 µL of diluted test inhibitor to "Test" wells.

-

Add 5 µL of Assay Buffer with equivalent DMSO concentration to "Positive Control" (100% activity) wells.

-

Add 5 µL of Assay Buffer with DMSO to "Blank" (no enzyme) wells.

-

-

Enzyme Addition:

-

Add 10 µL of diluted NAMPT enzyme to "Test" and "Positive Control" wells.

-

Add 10 µL of Assay Buffer to "Blank" wells.

-

Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Start the reaction by adding 35 µL of a master mix containing all substrates and coupling enzymes to all wells.

-

-

Measurement:

-

Incubate the plate at 30°C for 2 hours.

-

Measure the fluorescence intensity (Ex: 340 nm, Em: 460 nm).

-

-

Data Analysis:

-

Subtract the "Blank" reading from all wells.

-

Calculate the percent inhibition relative to the "Positive Control".

-

Plot percent inhibition versus inhibitor concentration and fit the data using non-linear regression to determine the IC50 value.

-

Protocol 2: Cellular NAD+ Quantification by HPLC

This protocol provides a robust method to extract and quantify NAD+ levels from cultured cells treated with a NAMPT inhibitor.[6]

Materials:

-

Cultured cancer cells (e.g., A2780, HCT116)

-

Test Inhibitor

-

Phosphate Buffered Saline (PBS), ice-cold

-

10% Perchloric Acid (PCA)

-

3 M Potassium Hydroxide (KOH)

-

HPLC system with a C18 reverse-phase column (e.g., SUPELCOSIL LC-18-T)

-

UV detector set to 261 nm

-

Mobile Phase A: 0.05 M Phosphate Buffer (pH 7.0)

-

Mobile Phase B: 100% HPLC-grade Methanol

-

NAD+ standard for calibration curve

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the test inhibitor (and a vehicle control) for a predetermined time (e.g., 24-48 hours).

-

-

Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 400 µL of ice-cold 10% PCA to each well to lyse the cells and precipitate proteins.

-

Scrape the cells, transfer the lysate to a microfuge tube, and vortex vigorously.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

-

-

Neutralization:

-

Carefully transfer the supernatant (which contains NAD+) to a new tube.

-

Neutralize the PCA by adding 3 M KOH dropwise until the pH is ~7.0. This will precipitate potassium perchlorate.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

HPLC Analysis:

-

Filter the final supernatant through a 0.22 µm filter into an HPLC vial.

-

Inject 50-100 µL of the sample onto the HPLC system.

-

Run a gradient elution program to separate NAD+ from other nucleotides. A typical gradient might be:

-

0-5 min: 100% Buffer A

-

5-13 min: Linear gradient to 15% Buffer B

-

13-23 min: Hold at 15% Buffer B

-

23-30 min: Return to 100% Buffer A

-

-

Monitor the absorbance at 261 nm. The NAD+ peak will have a characteristic retention time determined by running a pure standard.

-

-

Data Analysis:

-

Generate a standard curve by running known concentrations of NAD+.

-

Quantify the NAD+ peak area in each sample.

-

Normalize the NAD+ amount to the total protein content from a parallel well (determined by a BCA or Bradford assay).

-

Plot the normalized NAD+ levels against the inhibitor concentration.

-

Conclusion

The 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride scaffold is a valuable starting point for the synthesis of complex therapeutic agents. Its utility is best understood through the mechanism of the potent molecules it helps create, such as NAMPT inhibitors. By targeting the metabolic vulnerability of cancer cells, NAMPT inhibitors disrupt the crucial NAD+ supply, leading to energy depletion, failed DNA repair, and apoptotic cell death. The systematic validation of this mechanism, from direct enzyme inhibition to cellular phenotypic outcomes, provides a robust framework for the development of next-generation cancer therapies derived from this and other privileged chemical scaffolds.

References

A complete list of all sources cited in this document, including clickable URLs for verification.

-

Crystal structure-based comparison of two NAMPT inhibitors. PubMed Central (PMC). Available at: [Link]

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available at: [Link]

-

Medicinal chemistry of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. PubMed. Available at: [Link]

-

Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]

-

Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. PubMed Central (PMC). Available at: [Link]

-

Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. PubMed Central (PMC). Available at: [Link]

-

Discovery of a novel nicotinamide phosphoribosyl transferase (NAMPT) inhibitor via in silico screening. PubMed. Available at: [Link]

-

Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. PubMed. Available at: [Link]

-

Discovery and Characterization of Novel Nonsubstrate and Substrate NAMPT Inhibitors. PubMed. Available at: [Link]

-

Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors. PubMed Central (PMC). Available at: [Link]

-

Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. PubMed Central (PMC). Available at: [Link]

-

Medicinal chemistry of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. Università del Piemonte Orientale. Available at: [Link]

-

Review of various NAMPT inhibitors for the treatment of cancer. Frontiers. Available at: [Link]

-

Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. PubMed Central (PMC). Available at: [Link]

-

Discovery of a novel nicotinamide phosphoribosyl transferase (NAMPT) inhibitor via in silico screening. PubMed. Available at: [Link]

-

Review of various NAMPT inhibitors for the treatment of cancer. Frontiers. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]

- 4. Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure-based comparison of two NAMPT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 7pph - CRYSTAL STRUCTURE OF NAMPT IN COMPLEX WITH Compound 10 - Summary - Protein Data Bank Japan [pdbj.org]

A Comprehensive Technical Guide to 1,2,3,4-Tetrahydro-2,7-naphthyridine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride (CAS: 1354940-72-9), a pivotal heterocyclic building block in modern medicinal chemistry. The document delineates its fundamental physicochemical properties, including its molecular weight, and presents detailed, field-proven protocols for its synthesis, purification, and analytical characterization. The primary application of this compound as a crucial intermediate in the development of potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors for oncology and inflammatory diseases is thoroughly explored. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.

Introduction to the Tetrahydro-2,7-Naphthyridine Scaffold

Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms in a fused pyridine ring system. The isomeric placement of these nitrogen atoms gives rise to various scaffolds (e.g., 1,5-, 1,8-, 2,6-, and 2,7-naphthyridines), each conferring distinct electronic and steric properties.[1] While the 1,8-naphthyridine core, famously found in the antibacterial agent nalidixic acid, has been extensively studied, the 2,7-naphthyridine scaffold is emerging as a privileged structure in drug discovery.[1][2]

Compounds containing the 2,7-naphthyridine ring system, isolated from both natural sources like plants and marine organisms and created through synthetic chemistry, have demonstrated a broad spectrum of biological activities, including antimicrobial, cytotoxic, and receptor-antagonist effects.[1][2][3] The partially saturated derivative, 1,2,3,4-Tetrahydro-2,7-naphthyridine, provides a three-dimensional geometry that is highly valuable for probing and fitting into the active sites of biological targets. It is most notably utilized as a key synthetic intermediate for crafting potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in cellular metabolism and a validated target in cancer therapy.[4][5] This guide focuses on the hydrochloride salt form, which enhances the compound's stability and handling characteristics.

Physicochemical and Structural Properties

The hydrochloride salt of 1,2,3,4-Tetrahydro-2,7-naphthyridine is typically supplied as a white crystalline solid.[4] A comprehensive summary of its key properties is provided below.

| Property | Value | Source(s) |

| Molecular Weight | 170.64 g/mol | [5][6][7][8] |

| Molecular Formula | C₈H₁₁ClN₂ (or C₈H₁₀N₂·HCl) | [4][5] |

| CAS Number | 1354940-72-9 | [4][5] |

| Synonyms | 1,2,3,4-tetrahydro[4][9]naphthyridine hydrochloride; 2,7-Naphthyridine, 1,2,3,4-tetrahydro-, monohydrochloride | [4] |

| Appearance | White crystalline solid | [4] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) | [4] |

Synthesis, Purification, and Salt Formation

The synthesis of tetrahydronaphthyridines is a critical process that requires careful control to achieve the desired regioselectivity and purity. A common and effective strategy involves the selective reduction of the corresponding aromatic 2,7-naphthyridine precursor.

General Synthetic Workflow

The overall workflow involves the synthesis of the aromatic core, followed by a selective reduction, purification, and final conversion to the stable hydrochloride salt. This multi-step process ensures high purity of the final building block, which is essential for subsequent reactions in drug development.

Detailed Experimental Protocol: Synthesis and Purification

This protocol describes a representative method for the synthesis via catalytic hydrogenation, a common technique for reducing pyridine rings within naphthyridine systems.[10]

Step 1: Catalytic Hydrogenation of 2,7-Naphthyridine

-

Reactor Setup: To a flame-dried hydrogenation vessel, add 2,7-naphthyridine (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere (Argon), carefully add 10% Palladium on Carbon (Pd/C) (0.05 - 0.10 eq).

-

Scientist's Note: Palladium on carbon is a highly effective catalyst for the hydrogenation of aromatic nitrogen heterocycles. The catalyst loading is kept low to minimize cost and potential side reactions while ensuring a reasonable reaction rate.

-

-

Solvent Addition: Add anhydrous ethanol or methanol as the solvent. The reaction is typically run at a concentration of 0.1-0.5 M.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas (H₂), and then pressurize to 50-100 psi. Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Scientist's Note: The choice of pressure and reaction time is critical. Higher pressures can lead to over-reduction to the decahydronaphthyridine derivative. The reaction should be monitored by TLC or LC-MS to determine the point of complete consumption of the starting material.

-

-

Reaction Work-up: Carefully vent the hydrogen gas and purge the vessel with Argon or Nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-Tetrahydro-2,7-naphthyridine free base.

Step 2: Purification by Column Chromatography

-

Column Preparation: Prepare a silica gel column using a suitable solvent system, such as dichloromethane (DCM) and methanol (MeOH). A gradient elution is often effective, starting with 100% DCM and gradually increasing the percentage of MeOH.

-

Loading and Elution: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column. Elute the column with the solvent gradient.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and concentrate under reduced pressure to obtain the purified free base, typically as an oil or low-melting solid.

Protocol: Hydrochloride Salt Formation

Preparing the hydrochloride salt is a standard final step to improve the compound's crystallinity, stability, and ease of handling.

-

Dissolution: Dissolve the purified free base (1.0 eq) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 2.0 M HCl in diethyl ether or 4.0 M HCl in 1,4-dioxane) (1.0 - 1.1 eq) to the stirred solution at 0 °C.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid. Continue stirring at 0 °C for 30-60 minutes to ensure complete precipitation.

-

Isolation and Drying: Collect the solid product by vacuum filtration. Wash the solid with cold anhydrous diethyl ether to remove any residual impurities. Dry the product under high vacuum to yield 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride.

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and integrity of the synthesized compound. A multi-technique approach ensures that the material meets the stringent quality standards required for drug discovery and development.

Analytical Workflow

The standard workflow for characterization involves confirming the molecular structure and then quantifying its purity using chromatographic methods.

Standard Analytical Protocols

Protocol 4.2.1: High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Result: A single major peak corresponding to the product, with purity calculated by the area percentage method. Commercial suppliers often guarantee purity of ≥98%.[6]

Protocol 4.2.2: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To confirm the molecular weight of the compound.

-

Methodology: Utilize the same chromatographic conditions as the HPLC method, with the eluent directed into an electrospray ionization (ESI) mass spectrometer.

-

Expected Result: In positive ion mode, the expected mass-to-charge ratio ([M+H]⁺) for the free base (C₈H₁₀N₂) would be approximately 135.09.

Protocol 4.2.3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and connectivity of the atoms.

-

Methodology: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Signals: The spectrum will show distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the tetrahydropyridine ring. The integration of these signals should correspond to the number of protons in the structure.

Core Application: Intermediate for NAMPT Inhibitors

The primary and most significant application of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride is its role as a foundational scaffold for the synthesis of NAMPT inhibitors.[4][5]

NAMPT as a Therapeutic Target: NAMPT is a rate-limiting enzyme in the NAD⁺ salvage pathway, which is critical for cellular energy and signaling. Cancer cells, with their high metabolic rate, are particularly dependent on this pathway, making NAMPT an attractive target for anticancer drug development.

Role in NAMPT Inhibitor Synthesis

This tetrahydro-naphthyridine scaffold serves as the core upon which other pharmacophoric elements are built. A typical synthetic route involves the N-acylation or N-alkylation of the secondary amine within the tetrahydropyridine ring.

The unique structure and reactivity of the tetrahydro-2,7-naphthyridine core enable the precise positioning of functional groups necessary for potent inhibition of the NAMPT enzyme, contributing to the development of molecules with high antiproliferative activity.[4]

Conclusion and Future Directions

1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride is more than a simple chemical; it is an enabling tool for the advancement of modern therapeutics. Its well-defined physicochemical properties, led by a molecular weight of 170.64 g/mol , combined with established synthetic and analytical protocols, make it a reliable and valuable building block. While its current prominence is tied to the development of NAMPT inhibitors for oncology, the inherent biological potential of the 2,7-naphthyridine scaffold suggests broader future applications. Further exploration of this core structure could lead to the discovery of new agents targeting other diseases, including neurodegenerative and infectious diseases, making it a continued area of interest for medicinal chemists and drug discovery professionals.

References

- Sigma-Aldrich. 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride.

- LookChem. Cas 1354940-72-9, 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride.

- Pharmaffiliates. Chemical Name : 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride.

- Moldb. 1354940-72-9 | 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride.

- Sunway Pharm Ltd. 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride - CAS:1354940-72-9.

- MDPI.

- MDPI.

- ResearchGate. An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine | Request PDF.

- National Center for Biotechnology Information.

- Fisher Scientific. ChemScene | 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride.

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. lookchem.com [lookchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 1354940-72-9 | 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride - Moldb [moldb.com]

- 7. 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride - CAS:1354940-72-9 - Sunway Pharm Ltd [3wpharm.com]

- 8. Chemscene ChemScene | 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride | Fisher Scientific [fishersci.com]

- 9. 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride - CAS:449175-32-0 - Sunway Pharm Ltd [3wpharm.com]

- 10. researchgate.net [researchgate.net]

Navigating the Spectral Landscape of a Privileged Scaffold: A Technical Guide to the NMR Data of 1,2,3,4-Tetrahydro-2,7-naphthyridine Hydrochloride

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) data for 1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride (CAS: 1354940-72-9). As a key building block in medicinal chemistry, this partially saturated naphthyridine core is a versatile scaffold for developing novel therapeutics, particularly in neuropharmacology and oncology.[1] Understanding its structural and electronic properties through NMR spectroscopy is fundamental for its application in drug design and development.

This document offers a detailed examination of the predicted ¹H and ¹³C NMR spectra, grounded in the established principles of NMR spectroscopy and comparative data from related naphthyridine structures. Furthermore, it outlines robust experimental protocols for acquiring high-quality NMR data for this and similar heterocyclic compounds.

The Structural Significance of 1,2,3,4-Tetrahydro-2,7-naphthyridine

The 1,2,3,4-tetrahydro-2,7-naphthyridine framework is a "privileged scaffold," meaning it can serve as a versatile template for the development of ligands for a variety of biological targets.[1] Its unique three-dimensional structure, combining a rigid aromatic pyridine ring with a flexible saturated piperidine ring, allows for precise spatial orientation of substituents, which is crucial for specific interactions with biological macromolecules.[1] This structural motif is found in compounds investigated for their anticonvulsant, anxiolytic, antidepressant, cytotoxic, and antitumor properties.[1]

The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable property for biological testing and pharmaceutical formulation. The protonation of one or both of the nitrogen atoms in the naphthyridine core significantly influences the electronic environment of the molecule, which is directly reflected in its NMR spectrum.

Predicted NMR Spectral Data

While a publicly available, experimentally verified NMR spectrum for 1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride is not readily found in the literature, we can predict the ¹H and ¹³C NMR chemical shifts with a high degree of confidence based on the analysis of similar structures and the fundamental principles of NMR spectroscopy. The following tables summarize the predicted chemical shifts, multiplicities, and coupling constants.

Predicted ¹H NMR Data (in D₂O, referenced to TSP at 0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-8 | ~8.5 | d | ~5.0 |

| H-6 | ~7.8 | d | ~5.0 |

| H-5 | ~7.5 | s | - |

| H-1 (axial & equatorial) | ~4.5 | s | - |

| H-3 (axial & equatorial) | ~3.8 | t | ~6.0 |

| H-4 (axial & equatorial) | ~3.2 | t | ~6.0 |

Predicted ¹³C NMR Data (in D₂O, referenced to an internal standard)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-8a | ~150 |

| C-4a | ~148 |

| C-8 | ~145 |

| C-6 | ~138 |

| C-5 | ~120 |

| C-1 | ~45 |

| C-3 | ~42 |

| C-4 | ~25 |

Rationale Behind Spectral Predictions

The predicted chemical shifts are based on the following considerations:

-

Aromatic Protons (H-5, H-6, H-8): These protons are in the deshielded region of the spectrum, characteristic of aromatic systems. The electron-withdrawing effect of the nitrogen atoms in the pyridine ring causes a downfield shift. Upon protonation, this effect is expected to be even more pronounced.

-

Aliphatic Protons (H-1, H-3, H-4): These protons on the saturated piperidine ring are in the more shielded, upfield region of the spectrum. The protons on carbons adjacent to the nitrogen atom (H-1 and H-3) will be deshielded compared to those on C-4.

-

Bridgehead Carbons (C-4a, C-8a): These quaternary carbons are typically observed in the downfield region of the ¹³C NMR spectrum.

-

Solvent Effects: The choice of solvent can influence chemical shifts. For the hydrochloride salt, a polar protic solvent like D₂O or DMSO-d₆ is appropriate. In D₂O, exchangeable protons (such as N-H) will not be observed.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocols are recommended.

I. Sample Preparation

A self-validating system for sample preparation is crucial for data integrity.

Materials:

-

1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride

-

Deuterated solvent (e.g., D₂O, DMSO-d₆) of high purity (≥99.9 atom % D)

-

Internal standard (e.g., TSP for D₂O, TMS for other solvents)

-

High-precision NMR tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Accurately weigh 5-10 mg of 1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

If not using a solvent with a known reference signal, add a small, accurately measured amount of an internal standard.

-

Vortex the sample until the solid is completely dissolved. A clear, homogeneous solution is essential.

-

Carefully transfer the solution into a high-precision NMR tube.

-

Ensure the sample height in the tube is appropriate for the NMR spectrometer being used (typically around 4-5 cm).

II. NMR Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra.

Caption: A typical workflow for NMR data acquisition and analysis.

Visualization of Key Structural Features

The following diagram illustrates the structure of 1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride with the numbering convention used for NMR signal assignment.

Sources

1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride physical and chemical properties

An In-Depth Technical Guide to 1,2,3,4-Tetrahydro-2,7-naphthyridine Hydrochloride

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride (CAS No: 1354940-72-9). It is intended for researchers, medicinal chemists, and drug development professionals who utilize this heterocyclic scaffold in their synthetic and discovery workflows.

Introduction: A Privileged Scaffold in Medicinal Chemistry

1,2,3,4-Tetrahydro-2,7-naphthyridine and its derivatives represent a "privileged scaffold" in medicinal chemistry. This structural motif, composed of a fused pyridine and a partially saturated piperidine ring, is a key component in a variety of biologically active molecules.[1][2] The hydrochloride salt is a stable, crystalline solid, making it a convenient form for storage, handling, and use as a crucial synthetic intermediate.[3][4]

Its most prominent application is as a foundational building block for the synthesis of potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors.[5] These inhibitors possess significant antiproliferative activity and are under active investigation for their therapeutic potential in oncology and inflammatory diseases.[4] The specific stereochemistry and electronic properties of the tetrahydro-2,7-naphthyridine core are critical for its high-affinity binding to various biological targets.[6]

Caption: Role of the core scaffold in major research areas.

Chemical and Physical Properties

Precise physical data for the hydrochloride salt is not consistently reported across commercial suppliers, with many values listed as "Not Available". However, data for the free base (CAS: 108749-08-2) and information from supplier documentation provide a solid foundation for its characterization.

Identity and Structure

The structure consists of a dihydropyridine ring fused to a piperidine ring, with nitrogen atoms at positions 2 and 7. The hydrochloride salt is formed by the protonation of the more basic secondary amine at the N-2 position.

Caption: Chemical structure of the title compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| Chemical Name | 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride |

| Synonyms | 1,2,3,4-tetrahydro[4][7]naphthyridine hydrochloride |

| CAS Number | 1354940-72-9[5] |

| Molecular Formula | C₈H₁₁ClN₂[5] |

| Molecular Weight | 170.64 g/mol [5] |

| Purity | Typically ≥97% |

Physicochemical Data

The compound is a white to off-white crystalline solid.[4] While specific solubility and melting point data for the hydrochloride salt are scarce, the free base is reported to be soluble in water and various organic solvents.[3] The hydrochloride salt is expected to have good solubility in water and polar protic solvents like methanol and ethanol, and limited solubility in nonpolar aprotic solvents.

Table 2: Physical Properties

| Property | Value (Hydrochloride Salt) | Value (Free Base, CAS 108749-08-2) |

|---|---|---|

| Appearance | White crystalline solid[4] | Colorless to light yellow liquid[3] |

| Melting Point | Not Available[4][8] | 248-250 °C[3] |

| Boiling Point | Not Available[4][8] | 244.5 ± 30.0 °C (Predicted)[3] |

| Solubility | Not Available[4] | Soluble in water and organic solvents[3] |

| Storage | Store at 2-8°C under inert gas[4] | Room Temperature |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic regions.

-

Aromatic Protons: Three protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C-8, adjacent to the N-7 nitrogen, will likely be the most downfield.

-

Aliphatic Protons: The eight protons on the saturated ring will give rise to three distinct signals, likely appearing as multiplets in the δ 2.5-4.5 ppm range. Protons on carbons adjacent to the nitrogen atoms (C-1 and C-3) will be further downfield due to deshielding. The N-H proton of the secondary amine hydrochloride will likely appear as a broad singlet.

¹³C NMR: The carbon spectrum will show eight distinct signals.

-

Aromatic Carbons: Five signals will appear in the aromatic region (δ 110-160 ppm). The carbons directly attached to nitrogen (C-6 and C-8a) will be significantly downfield.

-

Aliphatic Carbons: Three signals corresponding to C-1, C-3, and C-4 will appear in the upfield region (δ 20-60 ppm).

Infrared (IR) Spectroscopy

Key IR absorption bands are expected for:

-

N-H Stretch: A broad band in the range of 3200-3400 cm⁻¹ corresponding to the N-H bond of the secondary amine salt.

-

C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=N and C=C Stretch: Aromatic ring stretching vibrations in the 1500-1650 cm⁻¹ region.

Chemical Reactivity and Synthetic Utility

The reactivity of the 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold is dominated by the nucleophilicity of the secondary amine at the N-2 position. The pyridine nitrogen at N-7 is non-basic and primarily influences the electronic properties of the aromatic ring.

The N-2 nitrogen readily participates in a variety of classical amine reactions, making it an ideal handle for synthetic elaboration. This nucleophilicity is the cornerstone of its utility in constructing diverse chemical libraries.[11]

Caption: Key reactions at the N-2 position.

Key Reactions:

-

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.

-

N-Alkylation/Arylation: Reaction with alkyl or aryl halides, often under palladium catalysis for arylations, to introduce substituents.[11]

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.[11]

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Epoxide Ring-Opening: The N-2 amine can act as a nucleophile to open epoxides, forming amino alcohols.[11]

Synthesis and Experimental Protocols

The parent 1,2,3,4-tetrahydro-2,7-naphthyridine is typically prepared via the catalytic hydrogenation of 2,7-naphthyridine. The resulting free base can then be converted to the stable hydrochloride salt.

Example Protocol: Synthesis of 1,2,3,4-Tetrahydro-2,7-naphthyridine Hydrochloride

Causality: This two-step protocol first reduces the more electron-deficient pyridine ring of the 2,7-naphthyridine starting material selectively. Catalytic hydrogenation with palladium on carbon is a standard and efficient method for this transformation. The subsequent conversion to the hydrochloride salt is achieved by treatment with HCl, which protonates the most basic nitrogen (N-2), yielding a stable, crystalline solid that is easier to handle and purify than the free base.

Step 1: Catalytic Hydrogenation of 2,7-Naphthyridine

-

Charge a high-pressure hydrogenation vessel with 2,7-naphthyridine (1.0 eq) and a suitable solvent such as methanol or ethanol.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

-

Carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield crude 1,2,3,4-tetrahydro-2,7-naphthyridine as an oil or solid.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude free base from Step 1 in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

A precipitate will form. Continue addition until no further precipitation is observed.

-

Stir the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold solvent (diethyl ether) to remove any impurities.

-

Dry the product under vacuum to afford 1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride as a solid.

Application Workflow: Synthesis of a NAMPT Inhibitor

The following workflow illustrates the pivotal role of 1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride as a key intermediate in the multi-step synthesis of a complex NAMPT inhibitor.

Caption: Synthetic workflow for a NAMPT inhibitor.

Safety and Handling

1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride is classified as an irritant.[12] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[13] Avoid breathing dust and prevent contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended by the supplier.[4]

-

First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes.[13] If inhaled, move to fresh air.[13] Seek medical attention if irritation persists.

Conclusion

1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride is a valuable and versatile heterocyclic building block with significant applications in modern drug discovery, particularly in the development of novel anticancer agents. Its stable, solid form and the reactive secondary amine handle provide a robust platform for the synthesis of complex molecular architectures. A thorough understanding of its physical properties, spectroscopic characteristics, and chemical reactivity is essential for its effective utilization in research and development.

References

-

ChemBK. (2024). 1,2,3,4-tetrahydro-2,7-Naphthyridine. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1354940-72-9, 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride. Retrieved from [Link]

-

Dyadyuchenko, V. M., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3421. Available at: [Link]

-

Pałasz, A., & Cmoch, P. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available at: [Link]

-

Snyder, L. B., et al. (2010). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Bioorganic & Medicinal Chemistry, 18(10), 3547–3554. Available at: [Link]

-

Semantic Scholar. (n.d.). Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Retrieved from: [Link]

-

ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Retrieved from [Link]

-

MDPI. (2000). Spectral Characteristics of 2,7-Naphthyridines. Retrieved from: [Link]

-

Dyadyuchenko, V. M., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 29(1), 123. Available at: [Link]

-

ACS Publications. (2008). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 10(20), 4481–4484. Available at: [Link]

-